2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid
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Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. This could involve identifying functional groups, chiral centers, and other structural features. Tools like X-ray crystallography, NMR, and IR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves understanding the chemical reactions the compound can undergo. This could involve reactions with other compounds, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility, stability, and other related properties.Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. This could involve toxicity information, handling and storage precautions, and disposal methods.
Future Directions
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properties
IUPAC Name |
2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-2-13-9-4-3-6(10)7(14-9)5-8(11)12/h3-4,6-7,9-10H,2,5H2,1H3,(H,11,12)/t6-,7+,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGDACPYKTWWHK-OOZYFLPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C=CC(C(O1)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C=C[C@@H]([C@H](O1)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid |
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